molecular formula C18H15Cl2N3O3S B2461177 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 946264-44-4

2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2461177
CAS No.: 946264-44-4
M. Wt: 424.3
InChI Key: MHHLUUPXTGUZHH-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy moiety linked to an ethylamino group, which is further substituted with a 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl fragment. Its structure combines pharmacophoric elements associated with anti-inflammatory and enzyme-inhibitory activities, particularly targeting cyclooxygenase-2 (COX-2) . The 2,4-dichlorophenoxy group is a hallmark of synthetic auxin analogs, which have been explored for plant growth regulation and therapeutic applications .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S/c19-12-3-5-15(13(20)10-12)26-11-17(24)21-7-8-23-18(25)6-4-14(22-23)16-2-1-9-27-16/h1-6,9-10H,7-8,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHLUUPXTGUZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound characterized by a complex structure that includes a dichlorophenoxy group, a pyridazinone moiety, and a thiophene ring. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of herbicides and pharmaceuticals. The biological activities of this compound are primarily attributed to its structural features, which enable interactions with various biological targets.

Chemical Structure and Properties

  • IUPAC Name : 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
  • Molecular Weight : 424.3 g/mol
  • CAS Number : 946264-44-4

The compound's structure can be summarized as follows:

ComponentDescription
DichlorophenoxySuggests herbicidal properties
PyridazinoneMay contribute to diverse pharmacological effects
Thiophene RingEnhances interaction with biological targets

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, potentially effective against various bacterial strains.
  • Herbicidal Activity : The presence of the dichlorophenoxy group implies potential herbicidal action, similar to other compounds in the phenoxyacetic acid family.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, warranting further investigation into its mechanism of action.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • A study evaluating the effects of structurally similar compounds on mitochondrial function highlighted concentration-dependent toxicity, suggesting that derivatives of dichlorophenoxyacetic acid can impact cellular energy metabolism .
  • Another research effort synthesized various analogues of phenoxyacetic acids, revealing promising biological activity against certain cancer cell lines. These findings indicate that modifications in the side chains can significantly enhance potency .

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide exerts its effects is still under investigation. However, it is hypothesized that:

  • As a herbicide , it may mimic natural plant hormones, disrupting normal growth processes.
  • In biological systems, it could interact with specific enzymes or receptors, leading to alterations in physiological responses.

Comparative Analysis with Similar Compounds

To better understand the potential applications and effectiveness of this compound, it is useful to compare it with similar structures:

Compound NameBiological ActivityReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Herbicidal
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamideAntimicrobial
4-chloro phenoxy analoguesAnticancer properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity Notes
Target Compound Thiophen-2-yl, 2,4-dichlorophenoxy, pyridazinone ~463.3 (calculated) Not reported Putative COX-2 inhibition
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (9) 4-Nitrobenzylidene, phenylpiperazine 413.4 239–240 Cytotoxic activity against AGS cells
2-[3-(2-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide 2-Chlorophenyl, thiazole 427.9 Not reported Unknown (structural analog)
N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide 2-Fluorophenyl, thiomorpholine 418.3 Not reported Unknown (structural analog)

Key Observations :

  • Thiophene vs. Piperazine/Thiazole : The target compound’s thiophene substituent may enhance lipophilicity and binding affinity compared to phenylpiperazine (e.g., compound 9) or thiazole (e.g., compound in ) analogs. Thiophene’s sulfur atom could facilitate unique interactions with enzyme active sites .
  • 2,4-Dichlorophenoxy vs. Simple Aromatic Groups: The 2,4-dichlorophenoxy moiety in the target compound distinguishes it from analogs with nitrobenzylidene (compound 9) or fluorophenyl (compound in ) groups. This substitution is linked to selective COX-2 inhibition in related compounds .

Pharmacological and Physicochemical Properties

Key Findings :

  • Pyridazinone-thiophene hybrids may exhibit superior metabolic stability over piperazine-containing analogs (e.g., compound 9), which show moderate cytotoxicity (IC₅₀ = 12–18 µM) .
  • Thiazole-based analogs (e.g., ) demonstrate acetylcholinesterase inhibition, highlighting divergent biological targets compared to the COX-2 focus of the target compound.

Preparation Methods

Cyclocondensation of Diketones with Hydrazine

The pyridazinone ring is synthesized via cyclocondensation of α,β-diketones with hydrazine hydrate. For thiophene substitution, thiophene-2-carbaldehyde is condensed with ethyl acetoacetate to form a diketone intermediate, followed by hydrazine-mediated cyclization.

Procedure :

  • React thiophene-2-carbaldehyde (1.0 eq) with ethyl acetoacetate (1.2 eq) in ethanol under reflux with piperidine catalysis (72 hours, 78°C).
  • Add hydrazine hydrate (2.0 eq) to the diketone intermediate in ethanol, reflux for 6 hours.
  • Isolate 3-(thiophen-2-yl)pyridazin-6(1H)-one via vacuum filtration (yield: 68–75%).

Characterization :

  • 1H-NMR (DMSO-d6): δ 8.12 (s, 1H, pyridazinone-H), 7.76–7.32 (m, 3H, thiophene-H), 6.45 (s, 1H, NH).
  • MS (ESI) : m/z 207.1 [M+H]+.

Introduction of the Ethylamine Side Chain

Alkylation of Pyridazinone Nitrogen

The ethylamine group is introduced via nucleophilic substitution using 2-chloroethylamine hydrochloride under basic conditions.

Procedure :

  • Suspend 3-(thiophen-2-yl)pyridazin-6(1H)-one (1.0 eq) in DMF.
  • Add K2CO3 (3.0 eq) and 2-chloroethylamine hydrochloride (1.5 eq).
  • Heat at 80°C for 12 hours.
  • Purify via column chromatography (CH2Cl2:MeOH, 9:1) to yield 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine (yield: 60–65%).

Optimization :

  • Higher yields (75%) are achieved using Mitsunobu conditions (DIAD, PPh3) with ethanolamine, though cost increases.

Synthesis of 2-(2,4-Dichlorophenoxy)acetyl Chloride

Nucleophilic Aromatic Substitution

2,4-Dichlorophenol is reacted with chloroacetic acid under alkaline conditions to form 2-(2,4-dichlorophenoxy)acetic acid, followed by chlorination.

Procedure :

  • Dissolve 2,4-dichlorophenol (1.0 eq) in NaOH (10% aq.), add chloroacetic acid (1.2 eq).
  • Reflux for 4 hours, acidify with HCl to precipitate 2-(2,4-dichlorophenoxy)acetic acid (yield: 85%).
  • Treat with SOCl2 (3.0 eq) in dry CH2Cl2 (2 hours, 0°C→RT) to form acyl chloride (yield: 92%).

Final Amide Coupling

Schotten-Baumann Reaction

The ethylamine derivative is coupled with 2-(2,4-dichlorophenoxy)acetyl chloride under biphasic conditions.

Procedure :

  • Dissolve 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine (1.0 eq) in NaOH (10% aq.).
  • Add 2-(2,4-dichlorophenoxy)acetyl chloride (1.1 eq) in CH2Cl2.
  • Stir vigorously at 0°C for 1 hour.
  • Extract with CH2Cl2, dry over Na2SO4, and concentrate to isolate the product (yield: 78%).

Alternative Method :

  • Use EDCl/HOBt in DMF for amide bond formation (yield: 82%, purity >95%).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Cost (Relative)
Pyridazinone synthesis Cyclocondensation 68–75 90 Low
Ethylamine installation Alkylation 60–65 85 Moderate
Mitsunobu 75 95 High
Amide coupling Schotten-Baumann 78 88 Low
EDCl/HOBt 82 95 High

Challenges and Optimization Strategies

  • Regioselectivity in Pyridazinone Formation :

    • Thiophene-2-carbaldehyde’s electron-rich nature favors C-3 substitution, but competing C-5 byproducts (≤12%) require chromatographic purification.
  • Amine Stability :

    • The ethylamine side chain is prone to oxidation; reactions must be conducted under inert atmosphere.
  • Scale-Up Considerations :

    • EDCl/HOBt coupling, while efficient, generates stoichiometric waste. Catalytic methods (e.g., Pd-mediated) are under investigation.

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